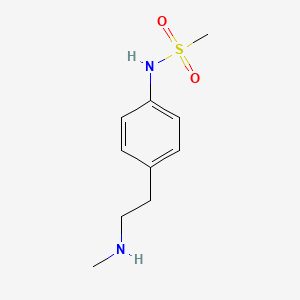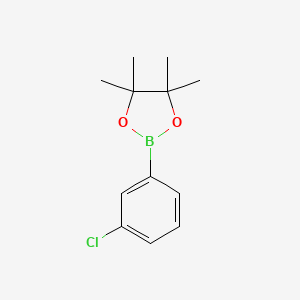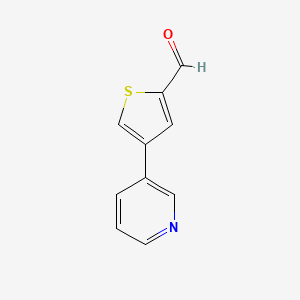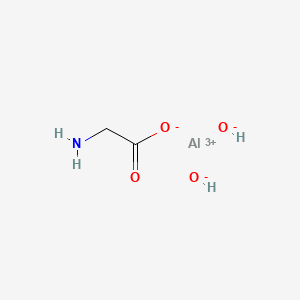
Aluminium glycinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Aluminium glycinate can be synthesized by reacting aluminum hydroxide with glycine (aminoacetic acid) under controlled conditions . The reaction typically involves dissolving aluminum hydroxide in hydrochloric acid to form aluminum chloride, which is then reacted with glycine to form the desired compound .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar principles. The process includes the careful control of pH and temperature to ensure the purity and yield of the final product . The compound is then purified and dried to obtain a stable crystalline form .
Chemical Reactions Analysis
Types of Reactions: Aluminium glycinate primarily undergoes neutralization reactions due to its antacid properties . It reacts with hydrochloric acid in the stomach to form aluminum hydroxide chloride and water .
Common Reagents and Conditions: The common reagents used in reactions involving this compound include hydrochloric acid, sodium hypochlorite, and phenol . The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products Formed: The major products formed from the reactions of this compound include aluminum hydroxide chloride and water when it reacts with hydrochloric acid . These products contribute to its effectiveness as an antacid .
Scientific Research Applications
Aluminium glycinate has a wide range of applications in scientific research . In chemistry, it is used as a reagent for various analytical procedures . In biology, it is studied for its potential effects on cellular processes and its role in buffering systems . In medicine, it is primarily used as an antacid to treat conditions like heartburn and peptic ulcers . Additionally, it finds applications in the industry as a component in detergents and electroplating solutions .
Mechanism of Action
The mechanism of action of Aluminium glycinate involves its interaction with gastric acid . Upon ingestion, the compound reacts with hydrochloric acid in the stomach, neutralizing it and forming aluminum hydroxide chloride and water . This reaction increases the pH level in the stomach, providing relief from acidity . The aluminum ions also form a protective layer on the stomach lining, aiding in the healing of ulcers .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to Aluminium glycinate include Aluminum Hydroxide, Magnesium Hydroxide, and Calcium Carbonate . These compounds also act as antacids but differ in their chemical composition and specific applications .
Uniqueness: This compound is unique due to its dual action as both an antacid and a buffering agent . Its ability to form a protective layer on the stomach lining sets it apart from other antacids, providing additional benefits in the treatment of peptic ulcers .
Properties
Molecular Formula |
C2H6AlNO4 |
|---|---|
Molecular Weight |
135.06 g/mol |
IUPAC Name |
aluminum;2-aminoacetate;dihydroxide |
InChI |
InChI=1S/C2H5NO2.Al.2H2O/c3-1-2(4)5;;;/h1,3H2,(H,4,5);;2*1H2/q;+3;;/p-3 |
InChI Key |
BWZOPYPOZJBVLQ-UHFFFAOYSA-K |
Canonical SMILES |
C(C(=O)[O-])N.[OH-].[OH-].[Al+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


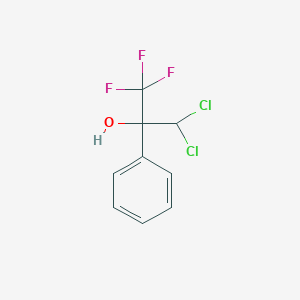

![1,3-Diazaspiro[4.4]non-1-en-4-one, 2-butyl-3-[[2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-](/img/structure/B1365042.png)






![2-(tert-Butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B1365058.png)
